molecular formula C22H21FN4O3 B11153195 2-[2-(3,4-Dimethoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-5-fluorophenyl methyl ether

2-[2-(3,4-Dimethoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-5-fluorophenyl methyl ether

Cat. No.: B11153195
M. Wt: 408.4 g/mol
InChI Key: XDKCNFVFCSTLKN-UHFFFAOYSA-N
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Description

2-[2-(3,4-Dimethoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-5-fluorophenyl methyl ether is a complex organic compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities, including antifungal, antibacterial, and antitumor properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-[2-(3,4-Dimethoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-5-fluorophenyl methyl ether can be achieved through several synthetic routes. One common method involves the annulation of the triazole fragment to the pyrimidine ring. This can be done by condensing diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach is the Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include iron (III) chloride, orthoesters, and chloroanhydrides. The major products formed from these reactions are various derivatives of the triazolo[1,5-a]pyrimidine system.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For example, some derivatives of the triazolo[1,5-a]pyrimidine system act as corticotropin-releasing factor 1 receptor antagonists or calcium channel modulators . These interactions can lead to the inhibition of specific biological processes, contributing to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 2-[2-(3,4-Dimethoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-5-fluorophenyl methyl ether include:

These compounds share similar structural features but differ in their specific substituents and biological activities

Properties

Molecular Formula

C22H21FN4O3

Molecular Weight

408.4 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]-7-(4-fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C22H21FN4O3/c1-28-18-8-4-14(12-20(18)30-3)5-9-21-25-22-24-11-10-17(27(22)26-21)16-7-6-15(23)13-19(16)29-2/h4,6-8,10-13H,5,9H2,1-3H3

InChI Key

XDKCNFVFCSTLKN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=C(C=C(C=C4)F)OC)OC

Origin of Product

United States

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